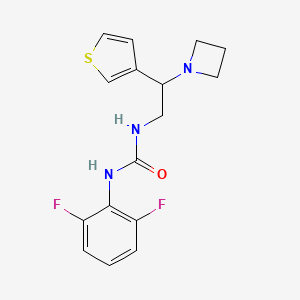

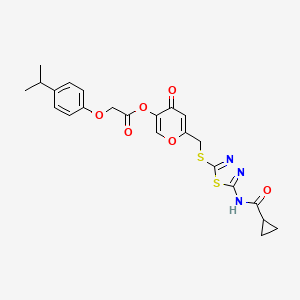

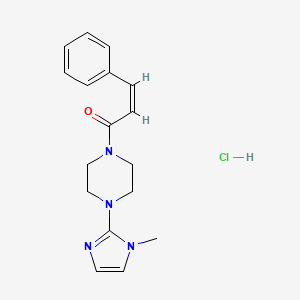

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has gained significant attention in recent years due to its potential as a therapeutic agent for various cancers.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Elastase Inhibition

One study focuses on the stereospecific synthesis of azetidinone derivatives, highlighting their potential in inhibiting human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. By modifying the alkyl groups on the azetidinone ring, researchers achieved enhanced HLE inhibition, suggesting the therapeutic potential of such compounds in treating conditions mediated by HLE activity (Finke et al., 1995).

Antiparkinsonian Activity

A study on urea and thiourea derivatives of azetidine revealed significant antiparkinsonian activity against haloperidol-induced catalepsy in mice, offering insights into potential treatments for Parkinson's disease. This research underscores the neuroprotective properties of azetidine derivatives, highlighting their potential in developing new therapeutics for neurological disorders (Azam et al., 2009).

Materials Science Applications

Dye-Sensitized Solar Cells

Research on cyclic thiourea/urea functionalized triphenylamine-based dyes, including structures similar to the queried compound, demonstrates their high photovoltaic performance. These compounds, due to their enhanced short-circuit photocurrent density and open-circuit voltage, show promise in improving the efficiency of dye-sensitized solar cells, potentially offering a pathway to more sustainable energy sources (Wu et al., 2013).

Catalysis

Asymmetric Catalysis

The use of enantiopure azetidinyl derivatives in catalytic asymmetric addition reactions to aldehydes highlights the utility of azetidine-based compounds in synthetic chemistry. By facilitating high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, these compounds underscore the importance of azetidine rings in developing new catalytic processes (Wang et al., 2008).

Propriétés

IUPAC Name |

1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3OS/c17-12-3-1-4-13(18)15(12)20-16(22)19-9-14(21-6-2-7-21)11-5-8-23-10-11/h1,3-5,8,10,14H,2,6-7,9H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJPROHOEMOMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)NC2=C(C=CC=C2F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2889145.png)

![N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2889147.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)